Azetidin-3-one trifluoroacetate
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Overview
Description
Azetidin-3-one trifluoroacetate is a compound that combines the azetidin-3-one moiety with trifluoroacetate. Azetidin-3-one is a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity. The trifluoroacetate group adds further chemical stability and reactivity to the compound. This combination makes this compound an interesting subject for research in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-3-one trifluoroacetate can be synthesized through various methods. One common approach involves the reaction of azetidin-3-one with trifluoroacetic acid. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product. Another method involves the use of trifluoroacetic anhydride in the presence of a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-one trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other functionalized azetidines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trifluoroacetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives with additional oxygen-containing functional groups, while reduction can produce azetidines with different substituents.
Scientific Research Applications
Azetidin-3-one trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azetidin-3-one derivatives are explored for their potential as pharmaceutical agents. The trifluoroacetate group can enhance the bioavailability and stability of these compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azetidin-3-one trifluoroacetate involves its interaction with specific molecular targets. The compound’s ring strain and reactivity allow it to participate in various chemical reactions, which can lead to the formation of biologically active molecules. The trifluoroacetate group can influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another four-membered nitrogen-containing heterocycle with different reactivity and applications.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different chemical properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness
Azetidin-3-one trifluoroacetate is unique due to the combination of the azetidin-3-one moiety and the trifluoroacetate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
azetidin-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.C2HF3O2/c5-3-1-4-2-3;3-2(4,5)1(6)7/h4H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLJQGKTDSBQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-86-5 |
Source
|
Record name | azetidin-3-one trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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